1-[(2,3-Dihydro-1,4-benzodioxin-2-YL)methyl]piperidinium chloride

alpha-adrenoceptor selectivity benzodioxane SAR radioligand binding

1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidinium chloride, commonly referred to as piperoxan hydrochloride or benodaine, is a synthetic benzodioxane derivative that functions pharmacologically as an α2-adrenoceptor antagonist with ancillary histamine H1 receptor blocking activity. First synthesized in the early 1930s by Ernest Fourneau and Daniel Bovet at the Pasteur Institute, it holds the historical distinction of being the first antihistamine ever discovered.

Molecular Formula C14H20ClNO2
Molecular Weight 269.77 g/mol
CAS No. 135-87-5
Cat. No. B1663610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,3-Dihydro-1,4-benzodioxin-2-YL)methyl]piperidinium chloride
CAS135-87-5
Molecular FormulaC14H20ClNO2
Molecular Weight269.77 g/mol
Structural Identifiers
SMILESC1CC[NH+](CC1)CC2COC3=CC=CC=C3O2.[Cl-]
InChIInChI=1S/C14H19NO2.ClH/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12;/h2-3,6-7,12H,1,4-5,8-11H2;1H
InChIKeyBITRJBQGQMGGQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidinium chloride (CAS 135-87-5): Compound Identity and Procurement Baseline


1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidinium chloride, commonly referred to as piperoxan hydrochloride or benodaine, is a synthetic benzodioxane derivative that functions pharmacologically as an α2-adrenoceptor antagonist with ancillary histamine H1 receptor blocking activity [1]. First synthesized in the early 1930s by Ernest Fourneau and Daniel Bovet at the Pasteur Institute, it holds the historical distinction of being the first antihistamine ever discovered [2]. The compound is classified by MeSH as a benzodioxane alpha-adrenergic blocking agent with considerable stimulatory action, and has been utilized both as an antihypertensive agent and as a diagnostic tool for pheochromocytoma [1]. Its molecular formula is C14H20ClNO2 (MW 269.77 g/mol) and it is supplied as the hydrochloride salt for research applications [3].

Why Generic Alpha-2 Antagonist Substitution Is Unsupported for CAS 135-87-5: Structural and Pharmacological Rationale


Interchanging piperoxan hydrochloride with other α2-adrenoceptor antagonists such as yohimbine, idazoxan, or rauwolscine ignores documented, quantifiable differences in both molecular recognition and functional outcome. Within the benzodioxane chemical class, piperoxan and its direct analogues are the only members exhibiting a preference for α2-adrenergic binding sites; all other benzodioxane-like structures, including WB 4101 and related compounds, display general selectivity for α1-adrenoceptors [1]. Furthermore, the integrity of the benzodioxane ring system is non-negotiable for pharmacological activity—replacement of the ring oxygen with sulfur or ring opening produces a measurable decrease in alpha-blocking potency, confirming that the binding site imposes strict stereoelectronic requirements that close structural analogues fail to satisfy [2]. These class-level structural constraints mean that casual substitution with another α2 antagonist, even one with superficially similar receptor affinity, carries the risk of losing the specific molecular interaction profile that defines piperoxan's experimental utility.

Quantitative Differentiation Evidence for Piperoxan Hydrochloride (CAS 135-87-5) Against Key Comparators


Unique Alpha-2 Preference Among Benzodioxane-Class Compounds vs. WB 4101 and Prazosin

In a systematic binding study of benzodioxane derivatives structurally related to both WB 4101 and piperoxan, Timmermans et al. (1983) demonstrated that piperoxan and its analogues are the sole members of this chemical series exhibiting a preference for α2-adrenergic binding sites labeled by [3H]clonidine. All other benzodioxane structures—including WB 4101, prazosin, UK-18,596, and UK-33,274—displayed general selectivity for α1-adrenoceptor sites labeled by [3H]prazosin, being 5- to 50-fold more potent at displacing [3H]prazosin than [3H]clonidine [1]. This inversion of subtype preference is not observed with any other benzodioxane scaffold, establishing a class-level structural differentiation that cannot be replicated by substituting a generic α1-selective benzodioxane such as WB 4101.

alpha-adrenoceptor selectivity benzodioxane SAR radioligand binding

Alpha-2/Alpha-1 Binding Selectivity Ratio: Piperoxan vs. Yohimbine and Idazoxan

Using standardized radioligand competition assays in rat brain membranes, piperoxan exhibits an IC50 of 140 nM for inhibition of [3H]clonidine binding at α2-adrenoceptors and an IC50 of 720 nM for inhibition of [3H]prazosin binding at α1-adrenoceptors, yielding an α2/α1 selectivity ratio of approximately 5.1 [1]. By comparison, yohimbine demonstrates markedly higher α2 affinity (Ki ≈ 1 nM across α2A, α2B, α2C subtypes) but also retains significant α1 antagonist properties in central nervous system preparations, where it has been shown to display α1 antagonist activity comparable in magnitude to its α2 effects [2]. Idazoxan, while more α2-selective overall (pKi = 8.01, 7.43, 7.70 for α2A, α2B, α2C respectively) , belongs to the imidazoline chemical class and additionally binds to imidazoline I2 receptors with high affinity—a secondary pharmacology absent from piperoxan. These differing selectivity and off-target profiles mean that no single α2 antagonist can universally substitute for another without altering the experimental pharmacology.

alpha-2 selectivity ratio IC50 comparison radioligand binding

Functional Antagonism of Clonidine-Induced Hypertension: pA10 Comparison with 170 150

In a direct comparative study conducted in the pithed rat preparation, Mouillé et al. (1982) evaluated piperoxan and the structurally related benzodioxane 170 150 [(imidazolinyl-2)-2-benzodioxane 1-4] for their ability to competitively antagonize clonidine-induced hypertension—a functional readout of postsynaptic α2-adrenoceptor blockade. Piperoxan yielded an apparent pA10 value of 5.3, while 170 150 gave a pA10 of 5.4, indicating slightly lower potency at postsynaptic α2 sites [1]. In the same study, however, when antagonism of clonidine-induced reduction of electrically evoked tachycardia was measured (a presynaptic α2 endpoint), 170 150 was approximately 3-fold more potent than piperoxan [1]. These data demonstrate that even within the benzodioxane series, subtle structural modifications produce quantifiable differences in pre- versus postsynaptic α2 antagonist potency, precluding interchangeable use of these compounds in functional assays.

functional alpha-2 antagonism pA10 pithed rat model

In Vivo Prolactin Secretion: Equivalence with Yohimbine Establishes CNS Alpha-2 Engagement

Gold et al. (1978) directly compared the effects of intravenous piperoxane and yohimbine on serum prolactin (PRL) levels in non-human primates (Macaca arctoides). Both compounds, administered at 2.5 mg/kg i.v., produced a rapid and statistically significant (p < 0.01) increase in serum PRL concentrations relative to baseline, with peak elevations observed at 15 minutes post-infusion [1]. At the 1 mg/kg dose level, neither piperoxane nor yohimbine significantly altered PRL, establishing a congruent dose-response threshold for both agents [1]. This in vivo functional equivalence with yohimbine—a well-characterized α2 antagonist reference standard—provides cross-validation that piperoxan engages central α2-adrenoceptors controlling PRL release at behaviorally relevant doses. Critically, pretreatment with clonidine (10 μg/kg) attenuated the piperoxane-induced PRL elevation, confirming α2-receptor mediation of the effect [1].

prolactin secretion in vivo alpha-2 antagonism non-human primate

Benzodioxane Oxygen Is Pharmacophoric: Thioanalogue SAR Demonstrates Structural Irreplaceability

Strappaghetti et al. (1986) synthesized three piperoxan analogues in which the benzodioxane ring was either opened or its oxygen atoms replaced with less polar sulfur atoms, and evaluated their alpha-adrenergic blocking activity. All three thioanalogues and ring-opened derivatives exhibited a measurable decrease in alpha-blocking potency compared to the parent piperoxan molecule [1]. The authors concluded that the binding site for benzodioxane-like compounds does not tolerate substitution with less polar groups, confirming that the dioxane oxygen atoms are critical pharmacophoric elements for receptor recognition [1]. This SAR finding establishes that the 1,4-benzodioxane scaffold of piperoxan cannot be mimicked by sulfur-containing or acyclic analogues without loss of pharmacological activity, and that the oxygen heteroatoms contribute specifically to molecular recognition at the α-adrenoceptor binding pocket.

structure-activity relationship thioanalogue benzodioxane pharmacophore

First-in-Class Antihistamine: Historical Primacy Over Phenbenzamine Establishes Unique Pharmacological Pedigree

Piperoxan (benodaine) was identified in 1933 by Bovet and Fourneau as the first compound ever demonstrated to antagonize histamine-induced bronchospasm in guinea pigs, preceding the discovery of all subsequent antihistamine chemotypes [1]. While piperoxan itself proved too toxic for clinical use and was superseded by phenbenzamine (Antergan) as the first marketed antihistamine in the early 1940s, this historical primacy carries specific implications for contemporary research: piperoxan represents the prototypic molecule at the intersection of α2-adrenoceptor and histamine H1 receptor pharmacology [2]. Its dual-receptor activity profile—α2 antagonism combined with H1 antihistamine action—is a direct consequence of its benzodioxane-piperidine scaffold and is not replicated by modern selective α2 antagonists (e.g., idazoxan, atipamezole) or selective H1 antihistamines. For researchers investigating the historical evolution of GPCR pharmacology or requiring a tool compound with this specific dual-receptor signature, no alternative molecule exists.

antihistamine discovery historical pharmacology first-in-class

Optimal Research Application Scenarios for Piperoxan Hydrochloride (CAS 135-87-5) Based on Quantitative Differentiation Evidence


Benzodioxane-Specific α2-Adrenoceptor Tool for Studies Requiring Scaffold-Defined Selectivity

When an experimental protocol demands an α2-adrenoceptor antagonist built on the benzodioxane scaffold—for example, in structure-activity relationship (SAR) studies exploring the contribution of the dioxane oxygen atoms to receptor binding—piperoxan hydrochloride is the only commercially available benzodioxane that demonstrates α2 preference over α1 sites [1]. All other benzodioxane derivatives, including WB 4101, exhibit α1 selectivity (5- to 50-fold preference for α1 over α2) and cannot serve as α2 tools within this chemical class [1]. This scenario is particularly relevant for medicinal chemistry programs optimizing benzodioxane-based ligands where piperoxan serves as the reference α2-preferring template against which novel analogues are benchmarked.

In Vivo CNS α2-Adrenoceptor Functional Studies with Validated Prolactin Endpoint

For in vivo studies requiring pharmacological validation of central α2-adrenoceptor engagement, piperoxan at 2.5 mg/kg i.v. produces a rapid and statistically significant (p < 0.01) elevation of serum prolactin in non-human primates, a response functionally equivalent to the same dose of yohimbine [2]. The clonidine-reversible nature of this effect confirms α2-receptor mediation [2]. Piperoxan thus provides a benzodioxane-based alternative to yohimbine for CNS α2 studies, particularly advantageous when the 5-HT1B and other off-target activities of the indole alkaloid yohimbine (Ki = 19.9 nM at 5-HT1B) would confound experimental interpretation.

Pre/Postsynaptic α2-Adrenoceptor Discrimination in Isolated Tissue Pharmacology

In isolated tissue preparations such as the rat vas deferens or pithed rat model, piperoxan has been directly compared with 170 150 for its ability to discriminate between pre- and postsynaptic α2-adrenoceptor populations [3]. While 170 150 is 3-fold more potent at presynaptic sites, piperoxan exhibits relatively balanced pre- and postsynaptic α2 antagonist activity [3]. For researchers seeking to characterize the pre/postsynaptic distribution of α2-adrenoceptors in novel tissue preparations, piperoxan serves as a well-characterized reference compound with published pA10 values (5.3 for postsynaptic hypertension reversal) against which the relative pre/postsynaptic potency of novel antagonists can be calibrated [3].

Historical Pharmacology and Dual-Receptor (α2/H1) Mechanistic Studies

As the first antihistamine ever discovered (1933) and a compound that uniquely combines α2-adrenoceptor antagonism with H1 histamine receptor blockade within a single benzodioxane-piperidine scaffold, piperoxan is irreplaceable for research tracing the evolutionary trajectory of GPCR drug discovery [4]. Modern selective agents—whether α2-selective (idazoxan, atipamezole) or H1-selective (phenbenzamine, cetirizine)—cannot replicate this specific dual-receptor pharmacological signature. For studies investigating the structural determinants that historically linked α-adrenergic and histaminergic pharmacology, or for teaching laboratory exercises in receptor theory using historically significant compounds, piperoxan hydrochloride remains the only appropriate procurement choice [4].

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